Saprionide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
6-hydroxy-12-methyl-7-propan-2-yl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C16H14O4/c1-7(2)10-6-9-5-4-8(3)11-12(9)13(14(10)17)16(19)20-15(11)18/h4-7,17H,1-3H3 |
InChI Key |
NPFRPFNPGBIXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)C(=O)OC2=O |
Synonyms |
saprionide |
Origin of Product |
United States |
Chemical Biology and Biosynthesis of Saprionide
Structural Elucidation Methodologies for Saprionide
The structural elucidation of this compound, alongside other compounds from Salvia prionitis such as salviapritin A and salviapritin B, has been achieved through extensive spectroscopic methods. researchgate.netresearchgate.net These methodologies typically involve a combination of advanced analytical techniques to determine the precise arrangement of atoms within the molecule. Key spectroscopic techniques employed in the elucidation of natural product structures, including those of terpene anhydrides like this compound, generally include:
Mass Spectrometry (MS): This technique provides crucial information regarding the molecular formula and fragmentation patterns of the compound, aiding in the determination of its elemental composition and substructures. High-resolution mass spectrometry (HRESIMS) is particularly valuable for obtaining accurate mass measurements. researchgate.netresearchgate.netpharmacognosy.us
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for revealing the connectivity of atoms and the spatial arrangement within the molecule. This includes proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), as well as advanced 2D experiments such as COSY, HSQC, HMBC, and NOESY, which provide detailed insights into proton-proton, carbon-proton, and through-space correlations. researchgate.netresearchgate.netpharmacognosy.us
Ultraviolet (UV) and Infrared (IR) Spectroscopy: UV spectroscopy can indicate the presence of conjugated systems, while IR spectroscopy helps identify characteristic functional groups present in the molecule, such as carbonyls and anhydride (B1165640) functionalities. researchgate.net
These spectroscopic data are often complemented by chemical transformations and comparisons with known analogues to confirm the proposed structure. researchgate.netresearchgate.net
Postulated Biosynthetic Pathways of this compound
The biosynthesis of this compound is postulated to originate from a 4,5-secoabietane precursor, saprioorthoquinone, which is also found in Salvia prionitis. nih.govresearchgate.net The formation of cyclic anhydrides, a structural feature of this compound, is a common occurrence in terpenes, particularly diterpenes, and often involves oxidative processes. nih.gov
Identification of Precursors and Intermediate Metabolites
The primary postulated precursor for this compound is saprioorthoquinone . nih.govresearchgate.net This compound is a 4,5-secoabietane, indicating a diterpenoid origin with a cleavage in its abietane (B96969) skeleton. nih.govresearchgate.net
The biosynthetic route leading to this compound from saprioorthoquinone is proposed to involve several intermediate steps:
Saprioorthoquinone is considered the direct precursor. nih.govresearchgate.net
The pathway to this compound is suggested to proceed via the cyclization of a double bond on the C11 carbonyl, which leads to the formation of saprirearine (B1163883) . researchgate.net
Subsequently, a degradative process, involving the loss of one carbon atom, from salviapritin A is proposed to yield this compound. Both saprirearine and salviapritin A have also been isolated from S. prionitis, supporting their role as potential intermediates or related compounds in the biosynthetic network. researchgate.net
Proposed Enzymatic Transformations and Reaction Mechanisms
The formation of terpene cyclic anhydrides from their precursors often involves oxidative breakage of carbon-carbon bonds, a process typically catalyzed by monooxygenases or dioxygenases, categorized as Route B in general terpene anhydride biosynthesis. nih.gov
Comparative Biosynthesis with Related Terpene Anhydrides
This compound belongs to the class of naturally occurring terpene cyclic anhydrides, a functional group that, while not widely distributed in nature, plays a significant role in natural products possessing this functionality. nih.govnih.gov The biosynthesis of these compounds often follows distinct pathways, broadly classified into routes A, B, and C, each characterized by different oxidative processes or rearrangements. nih.govnih.gov
Route B , relevant to this compound, involves the oxidative cleavage of carbon-carbon bonds, often catalyzed by monooxygenases or dioxygenases. This route can originate from various functional groups such as olefins, enols, 1,2-diols, catechols, alpha-hydroxycarbonyls, and 1,2- and 1,3-dicarbonyls. nih.gov
Route C pathways involve the oxidation of furan (B31954) precursors, carried out by oxidase or oxygenase enzymes, which converge to a final cyclic anhydride. Examples include the biosynthesis of virgaurene-anhydrides A and B from endoperoxides, and secovirgaurenol B via Grob-type cleavage of a hydroxylactone intermediate. nih.gov
The presence of this compound, salviapritin B, saprioorthoquinone, saprirearine, and salviapritin A in Salvia prionitis highlights a complex biosynthetic network involving various oxidative and degradative steps from abietane diterpenoid precursors to yield diverse anhydride structures. nih.govresearchgate.net
Synthetic Methodologies and Analog Development for Saprionide Research
Strategies for Chemical Synthesis of Saprionide's Core Skeleton
This compound is characterized by its tricyclic abietane-like skeleton, which incorporates an anhydride (B1165640) functional group. acs.orgresearchgate.netresearchgate.net The chemical synthesis of such intricate polycyclic systems often involves multi-step approaches designed to build the carbon framework with high efficiency and control. For diterpenoids, common strategies include various cyclization reactions, which are pivotal in forming the complex ring systems. For instance, gold(III) bromide or copper(II) triflate-catalyzed intramolecular [4+2] benzannulation reactions have been employed to construct 6-6-6-fused aromatic abietane (B96969) cores. acs.org Other methods for assembling diterpenoid skeletons involve cationic cascade cyclizations, as seen in the synthesis of podocarpane-type structures, or the application of Diels-Alder cycloadditions. acs.orgescholarship.org
The isolation of this compound from Salvia prionitis suggests a natural biosynthetic pathway, which can often inspire synthetic chemists. acs.orgresearchgate.net Biosynthetic studies postulate that this compound originates from a 4,5-secoabietane precursor, saprioorthoquinone, through a degradative process involving cyclization of a double bond on the C11 carbonyl to form saprirearine (B1163883), followed by further transformations. researchgate.netmdpi.com While a direct total synthesis of this compound's core skeleton has not been extensively detailed in the provided search results, the general approaches for diterpenoid construction, particularly those leading to abietane derivatives, would be highly relevant. The formation of the anhydride moiety itself can be achieved through specific chemical transformations, such as the in situ preparation of mixed anhydrides, as demonstrated in the synthesis of serrulatane diterpenoid amides. griffith.edu.au
Enantioselective and Stereocontrolled Synthetic Approaches
Given that this compound is a natural product, it possesses a specific absolute configuration and stereochemistry, making enantioselective and stereocontrolled synthetic approaches indispensable for its total synthesis and the synthesis of its biologically relevant analogs. Achieving precise control over stereocenters, especially quaternary ones, is a significant challenge in the synthesis of complex natural products. thieme-connect.comacs.orgresearchgate.net
Various methodologies are employed to ensure stereochemical fidelity during synthesis:
Diels-Alder Cycloadditions: These reactions are frequently utilized for their ability to form multiple stereocenters in a single step with high control. Enantiomerically pure dienes or dienophiles can be used in diastereoselective Diels-Alder reactions to control the stereochemistry of the resulting adducts. researchgate.net
Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful tool for inducing enantioselectivity. For example, palladium complexes with specific chiral ligands have been developed for enantioselective reactions, influencing stereoselectivity by controlling steric hindrance and electronic effects. researchgate.net
Fragment Coupling Strategies: Complex molecules can be assembled from smaller, pre-existing chiral fragments. Late-stage fragment coupling, particularly involving tertiary carbon radicals and electrophilic butenolides, has proven effective in the stereoselective formation of vicinal quaternary and tertiary stereocenters in diterpenoids. researchgate.netnih.gov
Rearrangement Reactions: Stereoselective rearrangements, such as Wagner-Meerwein rearrangements, can transform one complex skeleton into another with controlled stereochemistry, as seen in the synthesis of certain diterpenoid alkaloids. thieme-connect.comthieme-connect.com
The successful implementation of these strategies allows for the synthesis of natural products in their correct enantiomeric form, which is critical for accurate biological evaluation and understanding.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to elucidate how changes in a molecule's chemical structure influence its biological activity. nih.govresearchgate.netmolaid.com For natural products like this compound, which are often isolated in small quantities, the synthesis of analogs is essential to explore their therapeutic potential and optimize their properties. nih.gov
The process of designing and synthesizing this compound analogs would involve systematic modifications to its core abietane skeleton and the anhydride moiety. These modifications can include:
Alterations to the Carbon Skeleton: This might involve increasing or decreasing the number of carbon atoms, or changing the size and shape of the rings, to investigate the optimal spatial arrangement for activity. researchgate.net
Introduction or Modification of Functional Groups: Different functional groups can be introduced at various positions on the this compound scaffold to probe their impact on binding to biological targets. This includes changes in the degree and type of substitution. researchgate.net
Stereochemical Variations: Synthesizing diastereomers or enantiomers of this compound or its derivatives can reveal the importance of specific stereochemical orientations for biological recognition and activity. researchgate.net
Late-stage diversification strategies are particularly valuable for natural products, allowing for regio- or stereoselective modifications in the presence of other complex functionalities. chemrxiv.org For example, modifications at specific hydroxyl groups, such as C-12 in briarane-type diterpenoids, have been explored through esterification to generate analogs for SAR studies. chemrxiv.org While specific SAR data for this compound analogs were not found in the provided information, the principles of SAR studies would guide the synthesis of a library of this compound derivatives. These derivatives would then be evaluated for their biological activities to identify key structural features responsible for their effects.
Chemoenzymatic and Biomimetic Approaches to Diterpenoid Anhydrides
Chemoenzymatic and biomimetic approaches offer powerful alternatives or complements to traditional total synthesis, often leveraging the efficiency and selectivity of biological processes. These strategies are particularly attractive for complex natural products like diterpenoid anhydrides, which can be challenging to synthesize purely chemically.
Chemoenzymatic Approaches: These methods combine conventional chemical synthesis steps with biocatalysis, utilizing enzymes to perform specific transformations. Enzymes, such as cytochrome P450 monooxygenases and dioxygenases, are known for their exquisite regio- and stereoselectivity, enabling reactions that are difficult to achieve chemically. researchgate.netnih.govnih.gov For diterpenoids, chemoenzymatic synthesis has been successfully applied to create diverse oxidized and rearranged fusicoccane diterpenoids, combining de novo skeletal construction with late-stage hybrid C-H oxidations. nih.gov This hybrid approach allows for modular preparation of complex structures and can facilitate access to a wide range of natural product family members. nih.gov The advantages include high stereoselectivity and the ability to perform complex transformations under mild conditions. researchgate.net
Biomimetic Approaches: Biomimetic synthesis aims to mimic proposed natural biosynthetic pathways in the laboratory. This often involves designing synthetic routes that capitalize on cascade reactions or rearrangements analogous to those occurring in living organisms. For terpene cyclic anhydrides, various biosynthetic routes have been postulated, including oxidative breakage of carbon-carbon bonds catalyzed by monooxygenases or dioxygenases (Route B) and oxidation of furan (B31954) precursors (Route C). nih.gov this compound's biosynthesis is suggested to follow Route B, involving oxidative degradation. researchgate.netmdpi.com Examples of biomimetic syntheses in diterpenoid chemistry include cyclizations of terpenoid polyalkenes triggered by photoinduction or acid-catalyzed isomerizations of β-lactones to generate complex polycyclic systems. researchgate.netacs.org These approaches often lead to concise and efficient syntheses, as they leverage inherent reactivity patterns observed in nature.
The integration of chemoenzymatic and biomimetic strategies holds significant promise for the efficient and sustainable synthesis of this compound and other diterpenoid anhydrides, potentially enabling the production of these complex molecules and their analogs for further research.
Mechanistic Investigations of Saprionide S Biological Activities in Preclinical Models
In Vitro Pharmacological Profiling and Cellular Assays
In vitro studies are crucial for the initial assessment of a compound's biological activity and for identifying its molecular targets and cellular effects. These assays provide controlled environments to dissect specific interactions without the complexities of a whole organism.
Target identification is the initial and critical step in drug discovery, aiming to pinpoint the specific biological molecules (e.g., proteins, enzymes, receptors) with which a compound interacts to produce its observed effects. allumiqs.comdrughunter.commdpi.com This process can be laborious due to the intricate nature of molecular interactions. allumiqs.com Techniques employed for target identification include chemical proteomics, which can identify both covalent and non-covalent protein targets within complex biological matrices, and activity-based proteome profiling (ABPP) for enzymes. mdpi.com Computational methods such as molecular docking and virtual screening can also predict interactions between small molecules and biological targets. nih.gov
Molecular interactions involve the binding of a compound (ligand) to a specific receptor site, triggering conformational changes in the receptor and initiating signal transduction. Receptor modulators can bind to orthosteric (primary binding) or allosteric (secondary binding) sites, altering the receptor's response to stimuli by affecting affinity, efficacy, or both. wikipedia.orgwikipedia.orgaddextherapeutics.comnih.gov Enzyme modulation involves a compound influencing the activity of an enzyme, either by inhibition or activation. This can be assessed through enzyme activity assays. Receptor binding studies quantify the strength of interaction (binding affinity) between a compound and its target receptor.
For Saprionide, such investigations would involve:
Enzyme Modulation Assays: Testing this compound against a panel of enzymes potentially relevant to its hypothesized biological activities (e.g., anti-inflammatory, cytotoxic, antimicrobial). This would involve measuring enzyme activity in the presence and absence of this compound to determine its inhibitory or activating effects and calculate IC50 or EC50 values.
Receptor Binding Assays: Evaluating this compound's affinity for various receptors, particularly those implicated in inflammation, cell growth, or microbial processes. This could involve radioligand binding assays or label-free technologies to quantify binding constants (e.g., Ki values).
Cellular pathway analysis investigates how a compound influences the complex networks of molecular interactions within cells, leading to specific cellular responses. nih.govnih.gov Signaling cascade modulation refers to the compound's ability to activate or inhibit specific signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB, Nrf2/ARE) that regulate critical cellular functions like proliferation, differentiation, and survival. nih.govmdpi.comd-nb.infomdpi.com
For this compound, this would entail:
Western Blotting and qPCR: To assess changes in the expression and phosphorylation status of key proteins involved in relevant signaling pathways.
Reporter Gene Assays: Using cell lines engineered with reporter genes under the control of specific pathway-responsive elements to quantify pathway activation or inhibition.
Flow Cytometry: To analyze intracellular signaling events, such as calcium mobilization or protein phosphorylation.
Cell proliferation assays measure the rate of cell growth and division, while cell viability assays quantify the number of healthy, metabolically active cells in a population. nih.govbio-rad-antibodies.compromega.comsygnaturediscovery.com These assays are fundamental for evaluating the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of a compound. nih.govscirp.org Non-human cell lines (e.g., rodent, primate) are often used in early preclinical stages to assess potential effects before moving to human-derived cells or animal models.
Typical methods include:
Metabolic Activity Assays: Such as MTT, XTT, WST-1, or AlamarBlue assays, which measure the metabolic reduction of a tetrazolium salt or resazurin (B115843) by viable cells. bio-rad-antibodies.com
ATP Assays: Quantifying cellular ATP levels as an indicator of viable cells. nih.gov
DNA Synthesis Assays: Measuring the incorporation of nucleoside analogs like BrdU or EdU into newly synthesized DNA. bio-rad-antibodies.com
Direct Cell Counting: Using automated cell counters or microscopy with viability dyes (e.g., trypan blue, calcein-AM) to count live and dead cells.
For this compound, if it were being investigated for cytotoxic or anti-proliferative effects (e.g., in cancer research), these assays would be performed on various non-human cancer cell lines to determine its IC50 values for growth inhibition.
Cellular Pathway Analysis and Signaling Cascade Modulation
Preclinical Pharmacodynamic Characterization in Animal Models
Preclinical animal models are essential for evaluating the in vivo biological activity of a compound, confirming its mechanistic effects in a living system, and understanding its pharmacodynamic profile. chemicalprobes.orgmedicilon.comnih.govnih.gov
Animal models are designed to mimic human diseases, allowing researchers to study drug efficacy and understand absorption, distribution, metabolism, and excretion (ADME) processes. medicilon.comnih.gov These models are crucial for assessing anti-inflammatory, cytotoxic, or antimicrobial applications. scirp.orgmdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govoatext.com
Given that this compound is derived from Salvia prionitis, a plant from the Salvia genus, which has been studied for various biological activities including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties, researchgate.netresearchgate.net in vivo studies for this compound would typically involve:
Anti-inflammatory Models: Such as carrageenan-induced paw edema, collagen-induced arthritis, or LPS-induced inflammation models in rodents, to assess this compound's ability to reduce inflammation. scirp.org
Cytotoxic/Antitumor Models: Including xenograft models (implanting human cancer cells into immunocompromised mice) or syngeneic models (implanting rodent cancer cells into immunocompetent rodents) to evaluate this compound's ability to inhibit tumor growth or induce tumor regression. nih.govnih.gov
Antimicrobial Models: Using infection models (e.g., bacterial sepsis, skin infections) in mice or other suitable animals to determine this compound's efficacy against specific pathogens, measuring bacterial load reduction or survival rates. nih.govmdpi.comfrontiersin.orgmdpi.com
Mechanistic validation in animal tissues and organs aims to confirm that the molecular and cellular effects observed in vitro translate to the in vivo setting. This involves analyzing tissues and organs from treated animals to verify target engagement and pathway modulation. pharmaron.com
This would include:
Histopathology and Immunohistochemistry: Examining tissue sections for changes in morphology, cell proliferation markers, apoptotic markers, or specific protein expression patterns.
Molecular Analysis of Tissue Samples: Performing Western blotting, qPCR, or ELISA on tissue homogenates to quantify changes in protein and gene expression related to this compound's proposed mechanism of action.
Biomarker Analysis: Measuring specific biomarkers in blood, urine, or tissue that indicate target engagement or pathway modulation. pharmaron.com
For this compound, if it demonstrated activity in disease models, these studies would be crucial to confirm that the compound is reaching its target tissues and modulating the intended pathways or targets, providing a pharmacological audit trail. chemicalprobes.org
In Vivo Biological Activity Studies in Disease Models (e.g., anti-inflammatory, cytotoxic, antimicrobial applications in animal models, if relevant to this compound or Salvia prionitis compounds)
Preclinical Pharmacokinetics and Metabolism Studies in Model Systems
Preclinical pharmacokinetic (PK) and metabolism studies are fundamental to understanding how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) within a biological system. These studies are crucial for predicting human pharmacokinetics, guiding dose selection for subsequent studies, and identifying potential drug-drug interactions or toxic metabolites. nih.govgenomind.com For novel compounds like this compound, these investigations provide critical insights into its systemic exposure and disposition.
Absorption and Distribution in In Vitro and Animal Models
Absorption refers to the movement of a drug from its site of administration into the systemic circulation, while distribution describes its reversible transfer from the bloodstream into various tissues and organs. nih.govgenomind.com These processes are influenced by the compound's physicochemical properties, such as lipophilicity, molecular size, and ionization state, as well as biological factors like membrane permeability and transporter activity. genomind.com
In vitro models are often employed to assess initial absorption potential. For instance, Caco-2 cell monolayers are widely used to predict intestinal permeability, serving as a model for the human intestinal barrier. youtube.com Plasma protein binding (PPB) studies determine the fraction of the drug bound to plasma proteins, as only the unbound fraction is typically available for pharmacological activity, distribution, and elimination. genomind.com
In vivo animal models, commonly rodents (e.g., mice, rats), are essential for evaluating systemic absorption, bioavailability, and tissue distribution. Following administration, plasma concentrations are measured over time to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC). Tissue distribution studies quantify the compound's presence in various organs, providing insights into its potential sites of action or accumulation. nih.gov
Illustrative Data: Hypothetical Absorption and Distribution Parameters for this compound
Given the lack of specific reported data for this compound, the following table presents hypothetical values that might be observed for a natural product with moderate lipophilicity, similar to other abietane (B96969) diterpenoids. These values are illustrative and would typically be determined through rigorous experimental procedures.
| Parameter | In Vitro Model (Caco-2) | In Vivo Model (Rat) |
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | 5.5 (A→B) | N/A |
| Efflux Ratio (B→A/A→B) | 1.8 | N/A |
| Plasma Protein Binding (%) | 85% (Human, Rat) | 88% (Rat) |
| Cmax (µM) | N/A | 2.3 |
| Tmax (h) | N/A | 1.5 |
| AUC₀₋₂₄ (µM·h) | N/A | 18.7 |
| Volume of Distribution (Vd) (L/kg) | N/A | 1.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only, representing typical ranges for compounds undergoing preclinical ADME assessment.
Metabolic Fate and Metabolite Characterization in Non-Human Systems
Metabolism is the process by which the body chemically transforms drugs, primarily in the liver, to facilitate their elimination. This often involves two phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) that introduce or expose polar functional groups, and Phase II reactions (e.g., glucuronidation, sulfation, methylation) that involve conjugation with endogenous molecules. genomind.comyoutube.com
Metabolite characterization studies identify the structures of metabolites formed and the enzymes responsible for their formation. This is critical for understanding potential active or toxic metabolites and for evaluating species differences in metabolism, which informs the selection of relevant animal species for toxicology studies. frontagelab.com.cnnih.govfrontiersin.org
In vitro metabolism studies often utilize liver microsomes (containing cytochrome P450 enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) from various species (e.g., human, rat, dog, monkey) to assess metabolic stability and identify initial metabolic pathways. frontagelab.com.cn In vivo studies, such as mass balance studies using radiolabeled compounds, track the compound's fate and identify metabolites in plasma, urine, and feces. frontagelab.com.cn Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are indispensable for the identification and quantification of metabolites. nih.gov
Illustrative Data: Hypothetical Metabolic Fate and Metabolite Characterization for this compound
Assuming this compound, as an abietane diterpenoid with an anhydride (B1165640) moiety and hydroxyl/isopropyl groups, might undergo typical Phase I oxidative metabolism and subsequent Phase II conjugation.
Table 2: Hypothetical In Vitro Metabolic Stability of this compound
| Model System | Species | Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Liver Microsomes | Rat | 45 | 15 |
| Liver Microsomes | Human | 60 | 10 |
| Hepatocytes (Suspension) | Rat | 90 | 8 |
| Hepatocytes (Suspension) | Human | 120 | 6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 3: Hypothetical Major Metabolites of this compound in Non-Human Systems
| Metabolite ID | Proposed Structure Modification | Metabolic Pathway | Detection in (Hypothetical) |
| M1 | Hydroxylation at isopropyl group | Phase I (Oxidation) | Rat plasma, urine, liver microsomes |
| M2 | Glucuronide conjugate of this compound | Phase II (Glucuronidation) | Rat urine, hepatocytes |
| M3 | Hydroxylation of aromatic ring | Phase I (Oxidation) | Rat plasma, liver microsomes |
| M4 | Sulfate conjugate of M1 | Phase II (Sulfation) | Rat urine, hepatocytes |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
These hypothetical findings would suggest that this compound undergoes moderate metabolism, primarily through oxidative pathways, followed by conjugation, which is a common fate for many natural products. Further studies would be required to confirm these pathways, identify specific cytochrome P450 isoforms involved, and assess the pharmacological activity or toxicity of the identified metabolites.
Advanced Analytical Techniques for Saprionide Research
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques play a pivotal role in separating Saprionide from complex natural extracts and ensuring its purity for subsequent analyses.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of compounds in a mixture, particularly effective for non-volatile and thermally labile substances. While specific detailed research findings on the application of HPLC for the isolation and purity assessment of this compound are not extensively documented in the provided literature, HPLC is generally indispensable in natural product chemistry. It is employed for the purification of crude extracts, fractionation of complex mixtures, and the final purity assessment of isolated compounds like diterpenoids. researchgate.net The method's versatility allows for optimization of stationary phases (e.g., C18 columns) and mobile phases (e.g., acetonitrile/water gradients) to achieve high resolution and sensitivity for compounds within the abietane (B96969) class. ajpaonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is primarily suited for volatile and semi-volatile compounds. innovatechlabs.cominnovatechlabs.com While this compound, as a diterpenoid, might require derivatization to enhance its volatility for GC analysis, GC-MS is broadly applied in natural product research for profiling volatile components, identifying known compounds, and detecting impurities. nih.govthermofisher.comtechnologynetworks.com However, specific GC-MS applications or detailed findings regarding this compound itself were not found in the reviewed literature.
Thin-Layer Chromatography (TLC) for Screening and Purification
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique frequently employed for the initial screening of extracts, monitoring reaction progress, and preliminary purification steps of natural products. libretexts.orgmissouri.edu In the context of this compound, TLC has been explicitly reported as a method used during its isolation from Salvia prionitis. nih.gov TLC allows for the qualitative assessment of compound mixtures, providing information on the number of components and their relative polarities based on their retention factors (Rf values). libretexts.org It can be used for both analytical and preparative purposes, enabling the separation and collection of small amounts of a compound. libretexts.orgmissouri.eduresearchgate.netmerckmillipore.com
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental for elucidating the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation of organic compounds, including complex natural products like this compound. The initial reports on this compound's isolation and characterization explicitly state that its structure was established by "spectroscopic methods." nih.govnih.gov More specifically, the use of HMBC (Heteronuclear Multiple Bond Correlation) experiments and Carbon-13 Nuclear Magnetic Resonance (13C NMR) signals were pivotal in determining the positions of isopropyl and methyl groups and confirming the anhydride (B1165640) moiety within the this compound structure. nih.gov NMR provides detailed information about the carbon-hydrogen framework, functional groups, and stereochemistry of a molecule, making it indispensable for confirming the identity and purity of isolated natural compounds. researchgate.netsci-hub.seresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and provide insights into its structural features through fragmentation patterns. wikipedia.org While the precise details of this compound's mass spectral fragmentation analysis are not explicitly detailed in the provided sources, MS is a standard method for characterizing diterpenoids and other natural products. For instance, High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is commonly used to determine the exact molecular formula of compounds by measuring their molecular ion mass with high precision. researchgate.net Fragmentation in mass spectrometry involves the dissociation of molecular ions into smaller, charged fragments, and the patterns of these fragments can provide crucial information about the compound's substructures and connectivity. wikipedia.orglibretexts.orgrsc.orgyoutube.com This data, when combined with NMR, allows for the complete structural assignment of novel compounds. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed for the structural elucidation and characterization of organic compounds, including natural products like this compound. IR spectroscopy is particularly valuable for identifying functional groups present within a molecule, as different bonds absorb infrared radiation at characteristic frequencies, leading to unique vibrational modes (stretches and bends) libretexts.orgspectroscopyonline.com. For an anhydride-type abietane derivative such as this compound, IR spectroscopy would typically reveal strong absorption bands associated with the carbonyl stretching vibrations of the anhydride moiety (C=O), usually appearing as a characteristic doublet in the 1750-1850 cm⁻¹ region. Additionally, depending on the specific substitution pattern and presence of other functionalities, absorptions corresponding to C-H stretches (aliphatic and aromatic), C-O stretches, and potentially O-H stretches (if hydroxyl groups are present) would be observed libretexts.orgspectroscopyonline.com.
UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within a molecule, particularly those involving chromophores – groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is sensitive to the presence of conjugated systems, aromatic rings, and certain functional groups like carbonyls, which can absorb UV or visible light. For this compound, being an abietane derivative with an anhydride moiety, it is expected to possess chromophoric elements, likely including conjugated double bonds and the anhydride carbonyls, which would give rise to characteristic absorption maxima (λmax) and molar absorptivity (ε) values in its UV-Vis spectrum. While spectroscopic methods were instrumental in establishing the structure of this compound nih.govnih.govresearchgate.netuwimona.edu.jm, specific detailed IR and UV-Vis spectral data (e.g., precise absorption wavenumbers or wavelengths and intensities) for this compound itself were not explicitly provided in the surveyed literature.
Advanced Biophysical Methods for Ligand-Target Interactions
The study of ligand-target interactions is crucial for understanding the biological mechanisms of action of bioactive compounds. Biophysical methods offer a diverse toolkit to characterize these interactions, providing insights into binding affinity, kinetics, stoichiometry, thermodynamics, and structural information. Common advanced biophysical techniques include:
X-ray Crystallography and Cryogenic Electron Microscopy (Cryo-EM): These methods provide high-resolution structural information of protein-ligand complexes, revealing the precise binding site and the molecular details of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information on protein-ligand interactions, including conformational changes upon binding and identification of binding sites, suitable for both tightly and weakly forming complexes.
Surface Plasmon Resonance (SPR): A label-free technique that enables real-time measurement of ligand-binding affinities and kinetics by monitoring changes in refractive index upon binding.
Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during a binding event, providing comprehensive thermodynamic parameters (enthalpy, entropy, and binding constant) in a single experiment.
Native Mass Spectrometry (nMS): This technique can reveal ligand binding sites and stoichiometry by preserving noncovalent protein-ligand complexes in the gas phase.
MicroScale Thermophoresis (MST): Based on the directed movement of molecules along temperature gradients, MST can determine binding affinities by detecting changes in fluorescence signals upon ligand binding.
While this compound is part of a group of compounds isolated from Salvia prionitis that exhibit various bioactivities, such as antimicrobial and cytotoxic effects for other diterpenoids from the same plant nih.govnih.govresearchgate.net, specific detailed research findings on this compound's ligand-target interactions using these advanced biophysical methods were not identified in the provided information. If this compound were to be further investigated for its biological activity, these methods would be indispensable for elucidating its precise molecular targets and mechanisms.
Quantitative Analytical Methods in Biological Matrices (Non-Human)
Quantitative analysis of chemical compounds in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and understanding the distribution and fate of compounds within living systems. For non-human biological matrices (e.g., animal tissues, fluids, or plant extracts), the complexity of the matrix often necessitates robust and sensitive analytical techniques.
Key Quantitative Analytical Methods:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is widely regarded as a cornerstone for quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and ability to handle complex samples. LC-MS/MS combines the separation power of liquid chromatography with the precise mass detection capabilities of tandem mass spectrometry, allowing for the identification and quantification of analytes even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS/MS is often preferred for less volatile or thermally labile compounds, GC-MS is a powerful technique for volatile or derivatizable analytes, offering high separation efficiency and sensitive detection.
Sample Preparation Techniques: Before instrumental analysis, biological matrices typically require extensive sample preparation to extract and concentrate the analyte of interest while removing interfering substances. Common techniques include:
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases.
Solid-Phase Extraction (SPE): Utilizes a solid adsorbent to selectively retain the analyte, followed by elution.
Microextraction Techniques: Modern approaches like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) offer advantages such as reduced solvent consumption and higher throughput.
The development of quantitative assays in biological matrices often involves rigorous method validation to ensure accuracy, precision, linearity, and sensitivity. While the isolation and characterization of this compound from Salvia prionitis have been reported nih.govnih.govresearchgate.netmrclab.com, specific quantitative analytical methods for this compound in non-human biological matrices were not detailed in the provided search results. Such studies would typically be undertaken to assess its bioavailability, metabolism, and pharmacokinetics if it were to be developed as a therapeutic agent or further investigated for its biological roles in the plant.
Computational and Cheminformatic Approaches in Saprionide Research
Molecular Modeling and Docking Studies for Target Binding
Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred orientation (pose) of a small molecule (ligand) when bound to a macromolecule (receptor), typically a protein. ambeed.comscribd.com This approach is crucial in drug discovery for identifying potential biological targets, understanding ligand-receptor interactions at an atomic level, and virtually screening large libraries of compounds for activity against a specific target. ambeed.comscribd.com
For Saprionide, molecular docking studies could be employed to:
Identify Potential Targets: By docking this compound against a library of known protein structures (e.g., enzymes, receptors) implicated in various biological pathways, researchers could predict its most probable binding partners. This is particularly relevant for natural products, where the exact mechanism of action is often unknown.
Elucidate Binding Modes: If a putative target is identified, docking simulations would provide insights into how this compound interacts with the target's active site, including key residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces. ambeed.com This information is vital for understanding its mechanism of action and for rational design of this compound derivatives.
Structure-Based Virtual Screening: In a hypothetical scenario, if this compound showed promising activity against a particular biological target, molecular docking could be used to screen large databases of compounds to find other molecules with similar binding characteristics, effectively identifying new lead compounds.
The success of molecular docking depends on the availability of high-resolution three-dimensional structures of target proteins, often obtained from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, or through homology modeling.
Molecular Dynamics Simulations to Elucidate Conformational Behavior
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over a period, providing insights into their dynamic behavior. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor, offering a more realistic representation of their interactions in a dynamic environment, such as an aqueous solution or a lipid bilayer. scribd.com
For this compound, MD simulations could be applied to:
Analyze Conformational Flexibility: this compound, as a complex diterpenoid, possesses inherent flexibility. MD simulations could reveal its preferred conformations in different physiological environments, how it transitions between these conformations, and the energy landscapes governing these changes. This is important for understanding its bioavailability and interaction with various biological components.
Assess Ligand-Target Complex Stability: If a this compound-protein complex is predicted through docking, MD simulations can evaluate the stability of this complex over time. This involves observing the persistence of key interactions, the root mean square deviation (RMSD) of the ligand and protein backbone, and the solvent accessible surface area (SASA) of the complex.
Investigate Induced Fit Mechanisms: MD simulations can capture the conformational adjustments that both this compound and its binding partner undergo upon interaction. This "induced fit" phenomenon is critical for understanding the true binding mechanism and affinity. scribd.com
Explore Binding and Unbinding Pathways: Longer MD simulations, possibly enhanced sampling techniques, could potentially shed light on the pathways and kinetics of this compound binding to or unbinding from a target.
Commonly used force fields (e.g., AMBER, OPLS) and simulation ensembles (e.g., NVT for constant number of particles, volume, and temperature; NPT for constant number of particles, pressure, and temperature) would be employed to mimic physiological conditions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling approaches that establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. The underlying principle is that the biological activity of a molecule is a function of its physicochemical properties and structural features. QSAR models can then be used to predict the activity of new, untested compounds.
For this compound and its potential derivatives, QSAR studies would be highly beneficial for:
Predicting Biological Activity: If a series of this compound analogs were synthesized or isolated, QSAR models could be built using their structural descriptors (e.g., lipophilicity, electronic properties, steric bulk) and measured biological activities. This model could then predict the activity of novel this compound-like compounds without the need for extensive experimental synthesis and testing.
Optimizing Structure for Enhanced Activity: By analyzing the QSAR model, researchers could identify which structural modifications (e.g., adding a hydroxyl group, changing a functional group, altering chain length) are likely to enhance or diminish a specific biological activity. This rational design approach is crucial for lead optimization in drug discovery.
Understanding Structure-Activity Relationships: QSAR provides a quantitative understanding of how changes in this compound's structure influence its biological effects, guiding the design of more potent and selective compounds.
In Silico Prediction of Pharmacological Properties in Non-Human Systems
In silico prediction of pharmacological properties involves using computational models to estimate various ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of a compound. These predictions are typically performed in non-human in silico models or systems, as a preliminary step to assess drug-likeness and pharmacokinetic profiles before in vitro or in vivo experiments. This approach helps prioritize compounds with favorable properties for further development.
For this compound, in silico prediction of pharmacological properties in non-human systems could provide insights into:
Absorption: Predicting oral bioavailability, intestinal absorption, and permeability across biological membranes.
Distribution: Estimating parameters like blood-brain barrier penetration, volume of distribution, and plasma protein binding.
Metabolism: Predicting potential metabolic pathways and identifying major metabolizing enzymes (e.g., cytochrome P450 isoforms) involved in its biotransformation in non-human models.
Excretion: Estimating renal clearance and other excretion routes.
These predictions are based on the compound's chemical structure and various molecular descriptors, often utilizing machine learning algorithms trained on large datasets of known compounds. Such in silico assessments for this compound would be valuable for early-stage development, helping to identify potential issues with its pharmacokinetic profile and guiding modifications to improve its drug-like characteristics in non-human biological systems.
Future Research Directions and Applications
Exploration of Undiscovered Bioactivities and Molecular Targets of Saprionide
This compound is classified as a diterpenoid, a class of natural products widely recognized for their diverse biological activities acs.orgnih.gov. Although this compound (compound 2) itself did not exhibit activity in initial assays for antimicrobial or cytotoxic effects against certain cancer cell lines, other compounds isolated from the same plant, Salvia prionitis, have demonstrated notable bioactivities acs.orgnih.gov. For instance, compound 3 showed antimicrobial activity against Staphylococcus aureus and Micrococcus luteus, while compound 4 exhibited significant inhibition against topoisomerase I, and compound 5 displayed cytotoxic activities against human leukemia and stomach cancer cell lines acs.orgnih.gov.
Salvia prionitis, the source of this compound, is traditionally employed in Chinese folk medicine for its antiphlogistic, antibacterial, and antitubercular properties, suggesting a broader pharmacological potential for its constituents acs.orgnih.gov. Furthermore, natural products containing cyclic anhydride (B1165640) structures, a characteristic feature of this compound, are known to possess a wide array of bioactivities, including cytotoxic, biocide, and anti-inflammatory effects mdpi.com. Given these precedents, future research should focus on comprehensive screening of this compound across a wider range of biological assays to identify previously undiscovered bioactivities. This includes investigating its potential against other microbial strains, various cancer cell lines, inflammatory pathways, and other disease models. Elucidating the specific molecular targets of this compound, even if its direct bioactivity is subtle, would be crucial for understanding its mechanism of action and potential therapeutic relevance. Advanced chemoproteomic techniques could be employed to identify proteins that this compound interacts with, providing insights into its cellular pathways researchgate.net.
Development of Novel Synthetic Strategies for Enhanced Analog Diversity
As an abietane (B96969) derivative, this compound belongs to a group of diterpenoids whose complex molecular architectures present challenging yet rewarding targets for synthetic chemists acs.orgresearchgate.nettunley-environmental.com. Continuous research into synthetic strategies for diterpenoids is vital for advancing pharmaceutical and chemical industries researchgate.net. The known biosynthetic pathway of this compound, which involves the cyclization of a double bond on the C11 carbonyl, can serve as a blueprint for developing biomimetic synthetic routes nih.govresearchgate.net.
Novel synthetic methodologies, such as sequential C-H functionalizations, radical-based transformations, and functional group pairing strategies, are increasingly being employed in the total synthesis of complex natural products tunley-environmental.com. Applying these cutting-edge synthetic approaches to this compound could enable the creation of a diverse array of its analogs. Modifying the core structure of this compound or introducing various functional groups could lead to compounds with enhanced potency, improved selectivity, or entirely new bioactivities. This analog diversity is critical for structure-activity relationship (SAR) studies, which are essential for optimizing the compound's properties for potential therapeutic or research applications.
Investigation into this compound's Role in Plant Biochemistry and Ecological Interactions
This compound is a secondary metabolite isolated from the roots of Salvia prionitis acs.orgnih.gov. Plants synthesize a vast array of secondary metabolites, including diterpenoids, as part of their chemical defense systems against various biotic and abiotic stresses mobilane.com. These compounds play crucial roles in the ecological interactions of plants, acting as deterrents to herbivores, antimicrobials against pathogens, or signaling molecules in plant-plant or plant-microorganism interactions tunley-environmental.commobilane.combrooklyngreenway.orgfrontiersin.orgopentargets.org.
Understanding this compound's specific role in the biochemistry of Salvia prionitis and its ecological interactions is a significant future research direction. This could involve studying its concentration and distribution within different plant tissues, its induction in response to environmental cues or pathogen attack, and its effects on surrounding organisms in its natural habitat. Research could explore whether this compound contributes to the plant's reported antibacterial and antitubercular properties acs.orgnih.gov. Investigating the enzymes and genetic pathways involved in this compound's biosynthesis within Salvia prionitis could provide valuable insights into plant metabolic engineering and the sustainable production of this compound and its derivatives.
Potential Applications in Chemical Biology as a Research Probe
Chemical probes are indispensable small-molecule tools in chemical biology, designed to selectively modulate the function of specific proteins to elucidate their roles in complex biological systems promega.co.uknih.govsci-hub.senih.gov. High-quality chemical probes are characterized by high affinity, binding selectivity, and efficacy, and they are instrumental in target validation and drug discovery efforts promega.co.uknih.govsci-hub.senih.gov.
This compound, with its distinct anhydride-type abietane structure, holds potential as a scaffold for developing novel chemical probes. Even if its intrinsic bioactivity is limited, its unique chemical scaffold can be leveraged through chemical modifications to create "fully-functionalized small-molecule probes" (FFSMPs). These probes can be equipped with elements for structural diversity, electrophilic or photoreactive functional groups for covalent attachment to targets, and "click chemistry" handles for visualization and identification of interacting proteins researchgate.net. By developing this compound-based chemical probes, researchers could explore novel molecular targets, dissect complex signaling pathways, and potentially uncover new therapeutic avenues, particularly in areas where other diterpenoids have shown promise, such as antimicrobial or anticancer research researchgate.netresearchgate.net. The development of such probes would significantly contribute to understanding the intricate mechanisms of biological processes and accelerate the discovery of new drug candidates.
Q & A
Basic Research Questions
Q. What methodological frameworks are critical for formulating research questions on Saprionide’s mechanism of action?
- Answer: Utilize the PICO framework (Population, Intervention, Comparison, Outcome) to define scope and the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor . Conduct systematic literature reviews using databases like PubMed and Scopus, followed by thematic analysis to identify knowledge gaps. For example:
- Population: Target biological systems (e.g., enzyme pathways).
- Intervention: this compound dosage or binding affinity.
- Outcome: Quantitative metrics (e.g., IC₅₀ values).
Q. How should researchers design initial experiments to assess this compound’s biochemical interactions?
- Answer:
- Variables: Control for pH, temperature, and solvent polarity to isolate this compound’s effects .
- Assays: Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding kinetics.
- Validation: Include positive/negative controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .
Q. What are the standard analytical protocols for characterizing this compound’s purity and stability?
- Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column .
- Spectroscopy: Nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation .
- Stability Tests: Accelerated degradation studies under varied temperatures and humidity levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data on this compound’s efficacy across different cell lines?
- Answer:
Root Cause Analysis: Check for batch variability in this compound synthesis or cell line authentication issues .
Orthogonal Validation: Compare results from MTT assays with flow cytometry apoptosis measurements .
Statistical Evaluation: Apply ANOVA to assess inter-group variability or Bayesian modeling to quantify uncertainty .
Q. What computational approaches optimize this compound’s synthesis and target binding?
- Answer:
- Density Functional Theory (DFT): Model reaction pathways to identify energetically favorable synthesis routes .
- Molecular Dynamics (MD) Simulations: Predict binding free energies and conformational changes in target proteins (e.g., kinases) .
- Validation: Cross-reference computational results with empirical X-ray crystallography data .
Q. What methodologies integrate multi-omics data to study this compound’s systemic effects?
- Answer:
- Pipeline Design: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets .
- Bioinformatics Tools: Use STRING for protein-network analysis or MetaboAnalyst for pathway enrichment .
- Data Normalization: Apply quantile normalization or ComBat to correct batch effects .
Q. How can reproducibility challenges in this compound’s in vivo studies be mitigated?
- Answer:
- Standardized Protocols: Follow ARRIVE guidelines for animal studies, including blinding and randomization .
- Data Transparency: Publish raw datasets and code repositories (e.g., GitHub) for independent verification .
- Cross-Lab Collaboration: Replicate findings in ≥2 independent labs with harmonized experimental conditions .
Methodological Best Practices
- Data Reporting: Include raw data tables in appendices and processed data in the main text (e.g., IC₅₀ values ± SEM) .
- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving human-derived samples .
- Conflict Resolution: Pre-register hypotheses on platforms like Open Science Framework to reduce post hoc bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
